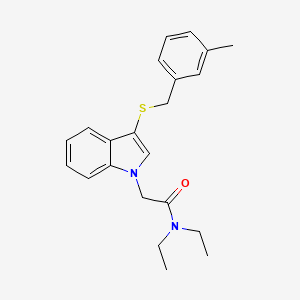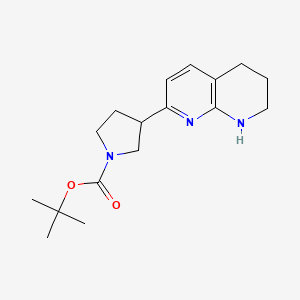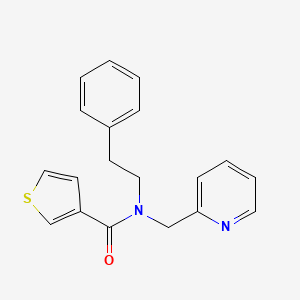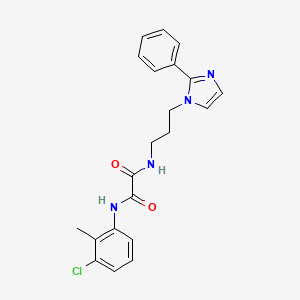
N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a 3-chloro-2-methylphenyl group and a 3-(2-phenyl-1H-imidazol-1-yl)propyl group attached to the oxalamide core
作用機序
Target of Action
Similar compounds have been known to exhibit antioxidant activity .
Mode of Action
It is synthesized through a condensation reaction between 1h-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antioxidant activity, suggesting they may interact with pathways related to oxidative stress .
Result of Action
Similar compounds have been shown to exhibit antioxidant activity, suggesting they may help to neutralize harmful free radicals in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazole Derivative: The synthesis begins with the preparation of the 2-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Preparation of the Oxalamide Core: The oxalamide core is synthesized by reacting oxalyl chloride with the appropriate amine, in this case, 3-chloro-2-methylaniline.
Coupling Reaction: The final step involves coupling the imidazole derivative with the oxalamide core under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N1-(3-chlorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- N1-(2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Uniqueness
N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is unique due to the presence of both the 3-chloro-2-methylphenyl and 3-(2-phenyl-1H-imidazol-1-yl)propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-17(22)9-5-10-18(15)25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-3-2-4-8-16/h2-5,7-10,12,14H,6,11,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZBISIATMSQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B3014131.png)
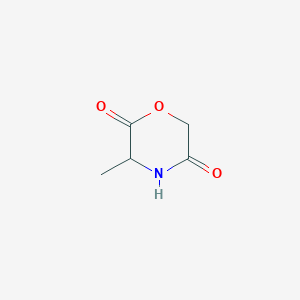
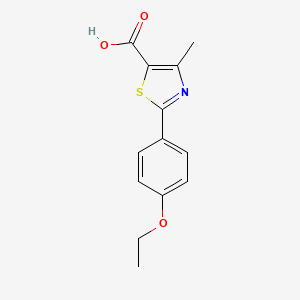
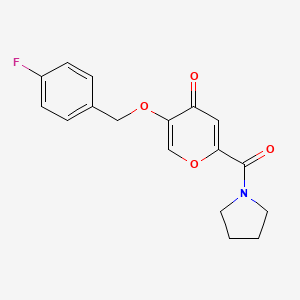
![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)
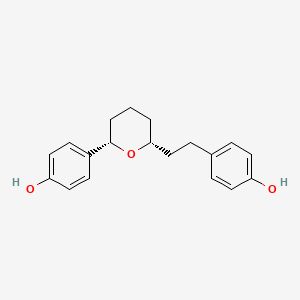
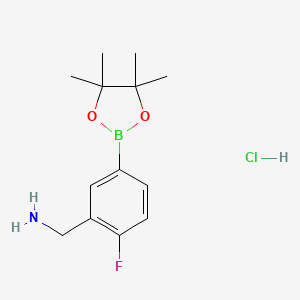
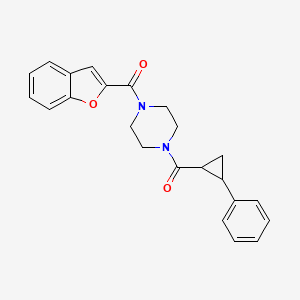
![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)
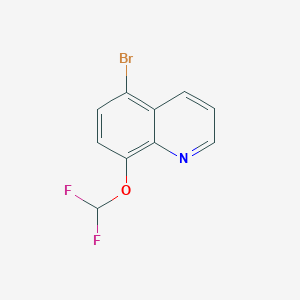
![5-CHLORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3014150.png)
